Ethyl 5-formyl-1-benzofuran-2-carboxylate
Description
Significance of Benzofuran (B130515) Scaffolds in Chemical Science
The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry and materials science. taylorandfrancis.com Benzofuran derivatives are prevalent in a vast number of biologically active natural and synthetic compounds. researchgate.net Their diverse pharmacological activities have attracted considerable attention from researchers. researchgate.net
Benzofuran-based compounds have demonstrated a wide array of biological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, antitumor, and anticonvulsant activities. researchgate.net The versatility of the benzofuran nucleus allows for the synthesis of compounds with potential therapeutic applications for various diseases. researchgate.net For instance, some benzofuran derivatives have been investigated as potential treatments for cancer, tuberculosis, diabetes, and Alzheimer's disease. researchgate.net The benzofuran moiety is also a key component in several clinically approved drugs. bohrium.comuq.edu.au
The significance of the benzofuran scaffold also extends to its use as a building block in the creation of more complex molecules and materials. chemimpex.com The electronic nature of substituents on the benzofuran skeleton can greatly influence its biological efficacy, making the study of substituted benzofurans a rich area of research. taylorandfrancis.com
Overview of Research Trajectories for Ethyl 5-formyl-1-benzofuran-2-carboxylate
Direct and extensive research specifically on this compound is not widely documented in publicly available literature. However, its structural features suggest several potential research trajectories based on studies of analogous compounds. As a functionalized benzofuran, this molecule is a valuable intermediate for the synthesis of more complex derivatives.
The presence of the formyl group at the 5-position offers a reactive site for a variety of chemical transformations. This aldehyde functionality can be utilized in reactions such as reductive amination to introduce amine-containing side chains, Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems. These modifications can lead to the generation of libraries of novel benzofuran derivatives for biological screening.
The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. niscair.res.in This allows for the exploration of structure-activity relationships by modifying this part of the molecule. For example, the synthesis of novel benzofuran-2-carboxylate 1,2,3-triazoles has been reported to yield compounds with antimicrobial activity. niscair.res.in
Given the known biological activities of other substituted benzofurans, research on this compound would likely focus on the synthesis and evaluation of its derivatives as potential therapeutic agents. For instance, related benzofuran compounds have been explored for their anticancer properties. researchgate.net
Scope and Academic Research Focus of the Outline
This article will strictly adhere to an academic and research-oriented discussion of this compound. The content will focus exclusively on the chemical and scientific aspects of the compound, framed by the provided outline.
The primary focus will be on the significance of the benzofuran scaffold as a key structural motif in chemical and medicinal science. The discussion of research trajectories for this compound will be based on its potential as a synthetic intermediate, drawing parallels from research on structurally related benzofuran derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-formyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWMMIIJOHZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of Ethyl 5 Formyl 1 Benzofuran 2 Carboxylate
Reactions Involving the Formyl Group
The aldehyde functional group is a key site for a wide array of chemical modifications, including interconversions to other functional groups and condensation reactions.
Aldehyde Functional Group Interconversions
The formyl group on the benzofuran (B130515) ring can undergo several fundamental transformations, altering its oxidation state or carbon framework. These reactions are standard procedures in organic synthesis for modifying aldehydes.
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 2-(ethoxycarbonyl)-1-benzofuran-5-carboxylic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). In a related process, the selective electrooxidation of aldehyde functionalities on furan (B31954) rings to carboxylic acids has been demonstrated, highlighting a modern approach to such conversions. mpg.deresearchgate.net
Reduction: The formyl group can be selectively reduced to a primary alcohol, forming ethyl 5-(hydroxymethyl)-1-benzofuran-2-carboxylate. This is commonly accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid the reduction of the ester group.
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. By reacting the compound with a phosphorus ylide (a Wittig reagent), the carbon-oxygen double bond is replaced with a carbon-carbon double bond, leading to the formation of various vinyl-substituted benzofuran derivatives.
Table 1: Examples of Aldehyde Functional Group Interconversions
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄ or Jones Reagent | 2-(ethoxycarbonyl)-1-benzofuran-5-carboxylic acid |
| Reduction | NaBH₄ | Ethyl 5-(hydroxymethyl)-1-benzofuran-2-carboxylate |
| Wittig Reaction | Ph₃P=CHR (Phosphorus Ylide) | Ethyl 5-(alkenyl)-1-benzofuran-2-carboxylate |
Condensation Reactions leading to Imines and Hydrazones
The electrophilic carbon of the formyl group readily reacts with nitrogen-based nucleophiles to form new carbon-nitrogen double bonds. Such condensation reactions are fundamental in the synthesis of various derivatives. redalyc.org
Imine Formation: Reaction with primary amines (R-NH₂) under mildly acidic conditions results in the formation of imines, also known as Schiff bases. This reaction proceeds via a hemiaminal intermediate, which then dehydrates to yield the final imine product. The synthesis of thiazol-2(3H)-imines from 2-bromoacetylbenzofuran demonstrates the reactivity of benzofuran derivatives in forming imine structures. mdpi.com
Hydrazone Formation: Similarly, condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. These reactions are often rapid and are used for both synthesis and characterization of aldehydes.
Table 2: Condensation Reactions of the Formyl Group
| Reactant | Product Type | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethyl 5-((R-ylimino)methyl)-1-benzofuran-2-carboxylate |
| Hydrazine (H₂N-NH₂) | Hydrazone | Ethyl 5-((hydrazonomethyl)-1-benzofuran-2-carboxylate |
| Phenylhydrazine | Phenylhydrazone | Ethyl 5-((2-phenylhydrazono)methyl)-1-benzofuran-2-carboxylate |
Transformations at the Ester Moiety
The ethyl ester at the C2 position provides another handle for chemical modification, primarily through nucleophilic acyl substitution reactions.
Transesterification and Amidation Reactions
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting ethyl 5-formyl-1-benzofuran-2-carboxylate with methanol (B129727) under acidic conditions would yield mthis compound. The reaction is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com
Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This aminolysis process is crucial for introducing nitrogen-containing functionalities. mdpi.com For instance, reaction with ammonia would produce 5-formyl-1-benzofuran-2-carboxamide. The amidation of related ethyl benzofuran-2-carboxylate derivatives is a documented process in the synthesis of pharmacologically active compounds. nih.govgoogle.comchemrxiv.org
Table 3: Transformations of the Ethyl Ester Moiety
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Transesterification | R'-OH, H⁺ or OR'⁻ | Alkyl(R') 5-formyl-1-benzofuran-2-carboxylate |
| Amidation | NH₃, R'-NH₂, or R'₂NH | 5-formyl-1-benzofuran-2-carboxamide (or N-substituted amide) |
Functionalization of the Benzofuran Ring System
The aromatic benzene (B151609) portion of the benzofuran core is susceptible to electrophilic attack, allowing for the introduction of additional substituents.
Electrophilic Aromatic Substitutions (e.g., Halogenation)
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzofuran ring is dictated by the directing effects of the existing substituents. In this molecule, both the ester at C2 and the formyl group at C5 are electron-withdrawing groups, which deactivates the benzene ring towards electrophilic attack.
According to the principles of EAS on disubstituted benzene rings, these groups act as meta-directors. msu.edu
The ester group at C2 primarily deactivates the furan ring.
The formyl group at C5 directs incoming electrophiles to the C4 and C6 positions.
Halogenation: Introducing a halogen like bromine or chlorine onto the aromatic ring can be achieved using reagents such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃). The most likely positions for substitution would be C4 or C6.
Table 4: Potential Electrophilic Aromatic Substitution Reaction
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Ethyl 4-bromo-5-formyl-1-benzofuran-2-carboxylate or Ethyl 6-bromo-5-formyl-1-benzofuran-2-carboxylate |
Cross-Coupling Reactions for Arylation and Alkylation
The strategic functionalization of the benzofuran scaffold through cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the introduction of aryl and alkyl moieties to create complex molecular architectures. While direct cross-coupling on "this compound" is not extensively documented, established methodologies for related benzofuran systems provide a clear blueprint for potential arylation and alkylation strategies. These reactions typically proceed via two main pathways: direct C-H activation or coupling involving a pre-functionalized halide derivative.
Palladium-catalyzed direct C-H arylation represents a highly efficient and atom-economical method for modifying heterocyclic cores. semanticscholar.orgresearchgate.net For benzofuran derivatives, arylation typically occurs with high regioselectivity at the C2 position. semanticscholar.orgnsf.gov However, given that the C2 position in the title compound is already substituted with a carboxylate group, C-H functionalization would likely be directed to other available positions on the benzofuran ring, such as the C3 position. mdpi.com Research has demonstrated that C3-arylation of C2-substituted benzofurans can be achieved using various palladium catalysts in combination with arylating agents like aryl iodides or boronic acids. mdpi.comresearchgate.net
A more classical and widely applicable approach involves the Suzuki cross-coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst. mdpi.com This method would necessitate the initial conversion of "this compound" into a halogenated intermediate (e.g., a bromo- or iodo-derivative) at a specific position on the benzene ring (C4, C6, or C7) or at the C3 position. Subsequent Suzuki coupling with a diverse range of arylboronic acids can then be employed to introduce various substituted aryl groups. This methodology is well-established for bromo-benzofuran substrates, proceeding efficiently in aqueous media and demonstrating tolerance to various functional groups. mdpi.comresearchgate.netdntb.gov.ua
The table below summarizes typical conditions for the Suzuki cross-coupling reaction, based on findings for the analogous 2-(4-bromophenyl)benzofuran, which can be adapted for halogenated derivatives of "this compound".
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 95 |
| Phenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 92 |
| 4-Methylphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 96 |
| 4-Fluorophenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 94 |
| 4-Formylphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 85 |
Design and Synthesis of Structurally Diverse Derivatives
"this compound" is a versatile scaffold for the synthesis of structurally diverse derivatives, owing to the presence of two key reactive functional groups: the formyl group at the C5 position and the ethyl carboxylate at the C2 position. These sites allow for a wide array of chemical transformations, leading to novel compounds with potentially valuable properties.
The aldehyde functionality at C5 is a prime site for derivatization. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines). unibuc.ro This reaction is typically carried out in an alcoholic solvent and can be used to introduce a wide variety of aryl and alkyl substituents. derpharmachemica.com Furthermore, the formyl group is a key precursor for the construction of new heterocyclic rings fused to the benzofuran core. A common strategy is the cyclocondensation with hydrazine or its derivatives to yield pyrazole (B372694) rings, a privileged scaffold in medicinal chemistry. chim.itnih.gov This reaction typically proceeds by treating the aldehyde with a hydrazine in a suitable solvent like glacial acetic acid. nih.gov
The table below illustrates the formation of various Schiff bases from aromatic aldehydes and amines, a reaction pathway directly applicable to the formyl group of the title compound.
| Aldehyde Starting Material | Amine Reactant | Resulting Schiff Base Type | Typical Reaction Conditions |
|---|---|---|---|
| 5-Formyl ethylvanillin | Aniline | N-Phenyl imine | Anhydrous ethanol, 2 hours |
| 5-Formyl ethylvanillin | p-Toluidine | N-(4-Methylphenyl) imine | Anhydrous ethanol, 2 hours |
| 5-Formyl ethylvanillin | p-Anisidine | N-(4-Methoxyphenyl) imine | Anhydrous ethanol, 2 hours |
| 5-Formyl ethylvanillin | p-Chloroaniline | N-(4-Chlorophenyl) imine | Anhydrous ethanol, 2 hours |
The ethyl carboxylate group at the C2 position offers another avenue for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate. researchgate.net This carboxylic acid can then be coupled with various amines to form a library of benzofuran-2-carboxamides, a structural motif present in many biologically active molecules. mdpi.com Alternatively, the ester can be modified to incorporate other functional handles. For instance, hydrolysis followed by reaction with thionyl chloride can generate the acyl chloride, which can then be reacted with propargyl alcohol to form a propargyl ester. This terminal alkyne is a substrate for "click chemistry," allowing for the facile synthesis of 1,2,3-triazole derivatives. niscair.res.in This multi-step transformation highlights how the C2 ester can be leveraged to build complex heterocyclic systems appended to the benzofuran core. niscair.res.in
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Ethyl 5 Formyl 1 Benzofuran 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the local electronic environment of individual atoms (specifically ¹H and ¹³C) and how they are connected.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy identifies the distinct types of hydrogen atoms (protons) in a molecule. The spectrum provides four key pieces of information for each proton or group of equivalent protons: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).
For Ethyl 5-formyl-1-benzofuran-2-carboxylate, one would expect to observe distinct signals for each unique proton. The aromatic protons on the benzofuran (B130515) ring system would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The aldehyde proton (-CHO) would be the most downfield, likely appearing as a singlet above δ 9.5 ppm. The furan (B31954) proton would also be in the aromatic region. The ethyl ester group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively.
Table 1: Predicted ¹H NMR Data for this compound This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and structures, as specific experimental data is not publicly available.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | > 9.5 | Singlet (s) | N/A |
| Aromatic-H (H4) | 8.0 - 8.3 | Doublet (d) | ~1-2 |
| Aromatic-H (H6) | 7.8 - 8.0 | Doublet of doublets (dd) | ~8-9, ~1-2 |
| Aromatic-H (H7) | 7.6 - 7.8 | Doublet (d) | ~8-9 |
| Furan-H (H3) | 7.4 - 7.6 | Singlet (s) | N/A |
| Methylene (-OCH₂CH₃) | 4.3 - 4.5 | Quartet (q) | ~7 |
| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | ~7 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. Carbonyl carbons, such as those in the ester and aldehyde groups, are highly deshielded and appear far downfield (>160 ppm). Aromatic and furan carbons typically resonate between 110 and 160 ppm, while the sp³ hybridized carbons of the ethyl group appear upfield (<70 ppm).
Table 2: Predicted ¹³C NMR Data for this compound This table is a hypothetical representation based on known chemical shift ranges, as specific experimental data is not publicly available.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 195 |
| Ester C=O | 158 - 162 |
| Benzofuran C7a | 155 - 158 |
| Benzofuran C2 | 145 - 148 |
| Benzofuran C5 | 132 - 135 |
| Benzofuran C3a | 130 - 133 |
| Benzofuran C6 | 127 - 130 |
| Benzofuran C4 | 124 - 127 |
| Benzofuran C7 | 112 - 115 |
| Benzofuran C3 | 110 - 113 |
| Methylene (-OC H₂CH₃) | 61 - 63 |
| Methyl (-OCH₂C H₃) | 14 - 16 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While ¹H and ¹³C NMR provide information about individual atoms, 2D NMR experiments reveal how these atoms are connected.
COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the ethyl group's -CH₂-CH₃ connectivity and the relationships between adjacent protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. It allows for the unambiguous assignment of a proton's signal to the carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure, for instance, by connecting the aldehyde proton to the C5 carbon of the benzofuran ring or linking the ethyl group protons to the ester carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the key diagnostic peaks would be the carbonyl (C=O) stretching vibrations. Due to conjugation and electronic effects, the aldehyde and ester carbonyl groups would absorb at slightly different frequencies, but both would be expected in the 1680-1750 cm⁻¹ region. Other expected absorptions include C-H stretches for the aromatic and aliphatic portions, and C-O stretches for the ether and ester functionalities.
Table 3: Predicted IR Absorption Data for this compound This table is a hypothetical representation based on characteristic group frequencies, as specific experimental data is not publicly available.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2980-2850 | Aliphatic C-H | Stretch |
| ~2850, ~2750 | Aldehyde C-H (Fermi doublet) | Stretch |
| ~1720-1740 | Ester C=O | Stretch |
| ~1680-1700 | Aldehyde C=O | Stretch |
| ~1600, ~1480 | Aromatic C=C | Stretch |
| ~1250-1050 | C-O (Ester, Ether) | Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M⁺) can be determined, which allows for the calculation of the molecular formula (C₁₂H₁₀O₄ for this compound, with an exact mass of 218.0579 Da). The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure, as weaker bonds tend to break preferentially, yielding characteristic fragment ions. Common fragmentation pathways for this molecule would likely include the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of the entire ethyl ester functionality.
X-ray Crystallography for Solid-State Structural Determination
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. It determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. A crystal structure of this compound would confirm the planarity of the benzofuran ring system and reveal the conformation of the ethyl ester and formyl substituent groups relative to the ring. While crystallographic data for the 5-bromo analogue of this compound exists, showing a nearly planar benzofuran system, specific data for the 5-formyl derivative is not currently available in public databases. nih.gov
Advanced Chromatographic-Mass Spectrometric Analyses (e.g., LC-MS, GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for the analysis of moderately polar, semi-volatile to non-volatile compounds. Given the presence of polar ester and aldehyde functional groups, this compound is well-suited for LC-MS analysis, particularly using reversed-phase chromatography. libretexts.org
Chromatographic Conditions: In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), would be employed. libretexts.org The mobile phase would likely consist of a polar solvent system, such as a gradient of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (like formic acid) to improve peak shape and ionization efficiency. libretexts.org The compound would elute at a characteristic retention time determined by its polarity relative to the stationary and mobile phases.
Mass Spectrometric Detection: Following chromatographic separation, the analyte would be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source, which is ideal for polar molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be the primary ion observed.
Molecular Ion Peak: The exact mass of this compound (C₁₂H₁₀O₄) is 218.0579 g/mol . Therefore, high-resolution mass spectrometry (HRMS) would detect the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 219.0652. This precise measurement is crucial for confirming the elemental composition.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would induce fragmentation, providing structural insights. The fragmentation pattern would be influenced by the protonation site and the relative stability of the resulting fragment ions.
Predicted LC-MS/MS Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 219.0652 | [C₁₂H₁₁O₄]⁺ | Precursor Ion [M+H]⁺ |
| 191.0703 | [C₁₀H₇O₄]⁺ | Ethylene (C₂H₄) |
| 173.0233 | [C₁₀H₅O₃]⁺ | Ethanol (C₂H₅OH) |
| 145.0284 | [C₉H₅O₂]⁺ | Ethanol (C₂H₅OH) + Carbon Monoxide (CO) |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the method of choice for volatile and thermally stable compounds. This compound possesses sufficient volatility for GC analysis.
Chromatographic Conditions: A capillary GC column with a non-polar or moderately polar stationary phase, such as one composed of 5% phenyl-methylpolysiloxane, would be suitable for separating this aromatic compound from potential impurities or reactants. sigmaaldrich.comtdi-bi.com The injector and oven temperatures would be optimized to ensure efficient volatilization without thermal degradation.
Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS. EI is a high-energy process that results in the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation, creating a characteristic mass spectrum that serves as a chemical fingerprint.
Molecular Ion Peak: The molecular ion peak (M⁺•) would be observed at an m/z of 218, corresponding to the molecular weight of the compound. Aromatic systems typically yield a relatively intense molecular ion peak due to their stability. libretexts.org
Fragmentation Pattern: The fragmentation in EI mode is predictable and highly informative for structural elucidation. The primary fragmentation pathways for this compound would involve cleavages adjacent to the carbonyl groups and within the ester moiety. libretexts.orgpharmacy180.commiamioh.edu
Key predicted fragmentations include:
Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond can result in a stable [M-H]⁺ ion at m/z 217. nptel.ac.inwhitman.edu
Loss of the Formyl Radical (M-29): Alpha-cleavage can expel the formyl radical (•CHO), leading to a significant peak at m/z 189. libretexts.org
Loss of an Ethoxy Radical (M-45): Cleavage of the C-O bond in the ester group results in the loss of the ethoxy radical (•OCH₂CH₃), producing a highly stable acylium ion at m/z 173. pharmacy180.com This is often a very prominent peak for ethyl esters.
Formation of the Benzofuranoyl Cation: The ion at m/z 173 could further lose a molecule of carbon monoxide (CO) to yield an ion at m/z 145. nptel.ac.in
Predicted GC-MS (EI) Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 218 | [C₁₂H₁₀O₄]⁺• | Molecular Ion (M⁺•) |
| 217 | [C₁₂H₉O₄]⁺ | H• |
| 189 | [C₁₁H₉O₃]⁺ | •CHO |
| 173 | [C₁₀H₅O₃]⁺ | •OCH₂CH₃ |
| 145 | [C₉H₅O₂]⁺ | •OCH₂CH₃ + CO |
Exploration of Biological Activities and Pharmacological Research Insights of Ethyl 5 Formyl 1 Benzofuran 2 Carboxylate
Anti-Cancer and Cytotoxic Activity Studies
Benzofuran (B130515) derivatives are recognized for their potent cytotoxic activities against a variety of human cancer cell lines. nih.govscispace.com Research into this structural class has revealed promising candidates for anticancer drug development, often demonstrating high efficacy and selectivity. researchgate.netnih.gov
Numerous studies have evaluated the in vitro antiproliferative activity of benzofuran derivatives against panels of human cancer cell lines. For instance, a series of 3-amidobenzofuran derivatives showed promising activity against HCT-116 (colon), HeLa (cervical), HT-29 (colon), and MDA-MB-231 (breast) cancer cells. nih.gov Similarly, certain 3-methylbenzofuran (B1293835) derivatives displayed potent antiproliferative effects against the A549 lung cancer cell line, with IC₅₀ values comparable to the reference drug staurosporine. nih.gov
Notably, many of these compounds exhibit selectivity, showing higher toxicity towards cancer cells than normal cells. researchgate.net For example, benzofuran-2-acetic methyl ester derivatives were found to inhibit the growth of breast cancer cells (MCF-7, T47D, and MDA-MB-231) without significantly affecting the growth of normal MCF-10A breast epithelial cells. nih.gov This selectivity is a critical attribute for potential therapeutic agents.
| Derivative Class | Cancer Cell Line | Reported IC₅₀ Value (μM) |
|---|---|---|
| 3-Amidobenzofuran (Compound 28g) | MDA-MB-231 (Breast) | 3.01 nih.gov |
| 3-Amidobenzofuran (Compound 28g) | HCT-116 (Colon) | 5.20 nih.gov |
| 3-Methylbenzofuran (Compound 16b) | A549 (Lung) | 1.48 nih.gov |
| Benzofuran-2-carboxamide (Compound 50g) | A549 (Lung) | 0.57 nih.gov |
| Benzofuran-2-carboxamide (Compound 50g) | HeLa (Cervical) | 0.73 nih.gov |
| Benzofuran Derivative (Compound 12) | SiHa (Cervical) | 1.10 nih.gov |
| Benzofuran Derivative (Compound 12) | HeLa (Cervical) | 1.06 nih.gov |
The anticancer effects of benzofuran derivatives are mediated through various cellular mechanisms. A common mechanism is the induction of cell cycle arrest. For example, certain halogenated benzofuran derivatives were found to cause G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. researchgate.net Other benzofuran-2-acetic ester derivatives induced G0/G1 cell cycle arrest in breast cancer cells. nih.gov
Induction of apoptosis, or programmed cell death, is another key mechanism. Studies have shown that benzofuran compounds can increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and enhance the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis. nih.gov This pro-apoptotic activity is often achieved in a p53-independent manner by upregulating the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1. nih.gov
Furthermore, specific molecular targets have been identified. Some benzofuran derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis. nih.gov Others act as inhibitors of histone lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in several human tumors. nih.gov
Antimicrobial and Antifungal Activity Investigations
The benzofuran scaffold is a core component of many compounds with significant antimicrobial and antifungal properties. nih.govrsc.org A study involving newly synthesized benzofuran-2-carboxylate 1,2,3-triazoles demonstrated a broad spectrum of antimicrobial activity. niscair.res.in The presence and position of substituents on the benzofuran ring, such as electron-withdrawing groups like chlorine, were found to remarkably contribute to the bioactivity. nih.govniscair.res.in
These compounds have been tested against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Sclerotium rolfsii, showing moderate to good zones of inhibition. niscair.res.in Other research has highlighted that derivatives bearing a hydroxyl group at the C-6 position exhibit excellent antibacterial activity against multiple strains, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.78 to 3.12 μg/mL. nih.gov Halogenated derivatives of benzofuran have also shown specific antifungal activity against Candida albicans. researchgate.net
| Derivative Class | Microorganism | Reported Activity |
|---|---|---|
| Benzofuran-2-carboxylate 1,2,3-triazoles | Sclerotium rolfsii (Fungus) | Zone of inhibition: 3-4 mm niscair.res.in |
| 6-Hydroxy Benzofuran Derivatives | Multiple Bacterial Strains | MIC₈₀: 0.78-3.12 μg/mL nih.gov |
| Bromo-substituted Benzofurans | Multiple Bacterial Strains | MIC: 29.76-31.96 mmol/L nih.gov |
Anti-Inflammatory Effects and Associated Biochemical Pathways
Derivatives of benzofuran have demonstrated significant anti-inflammatory potential. nih.govnih.gov The mechanism underlying these effects is often linked to the inhibition of key inflammatory mediators. For example, novel benzofuran-piperazine hybrids have been shown to exhibit an excellent inhibitory effect on the generation of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govnih.gov
The anti-inflammatory action of these compounds is associated with the modulation of critical biochemical signaling pathways. nih.gov Research indicates that benzofuran derivatives can significantly inhibit the phosphorylation of key proteins in the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov By down-regulating these pathways, the compounds effectively reduce the secretion of pro-inflammatory factors such as NO, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov The ability to scavenge NO, a free radical involved in inflammatory responses, is also considered an important aspect of their anti-inflammatory mechanism. nih.gov
Enzyme Inhibition and Receptor Binding Studies
The versatile structure of benzofuran allows for its interaction with various enzymes and receptors, making it a valuable scaffold in drug discovery. chemimpex.com These interactions are central to the compound's therapeutic effects, including its potential role in managing metabolic disorders.
Inhibitors of carbohydrate-digesting enzymes like α-glucosidase play an important role as antidiabetic agents. nih.gov A study on a series of hydroxylated 2-phenylbenzofuran (B156813) compounds revealed potent inhibitory activity against α-glucosidase. nih.gov One particular compound in the series demonstrated an IC₅₀ value that was 167 times more potent than acarbose, a standard reference drug. nih.gov Kinetic analysis showed that this compound acts as a mixed-type inhibitor of the enzyme. nih.gov Molecular docking studies further supported these findings, predicting the binding interactions between the benzofuran derivative and the α-glucosidase protein complex. nih.gov
| Derivative Class | Enzyme | Reported Activity | Inhibition Type |
|---|---|---|---|
| Hydroxylated 2-phenylbenzofuran (Compound 16) | α-Glucosidase | 167x more active than Acarbose nih.gov | Mixed-type nih.gov |
Receptor Interaction Profiling
While specific receptor interaction profiling for Ethyl 5-formyl-1-benzofuran-2-carboxylate is not extensively documented in publicly available research, the broader class of benzofuran derivatives has been shown to interact with a variety of biological targets. The nature of the substituents on the benzofuran ring system plays a crucial role in determining the binding affinity and selectivity for specific receptors.
For instance, certain benzofuran derivatives have been investigated for their interaction with enzymes and cellular signaling pathways. Some have been found to act as inhibitors of enzymes such as cyclin-dependent kinase 8 (CDK8), which is involved in the regulation of gene transcription and has been identified as a target for cancer therapy. jst.go.jp The interaction is often driven by the formation of hydrogen bonds and hydrophobic interactions between the benzofuran core and the amino acid residues in the active site of the enzyme.
Furthermore, derivatives of benzofuran have been designed as inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key signaling pathway in cancer cells. researchgate.net The cytotoxic activity of these compounds was found to be dependent on the nature of the substituents, with bulky amine-containing groups enhancing the activity. researchgate.net While direct evidence for this compound is pending, its structural features suggest potential interactions with various biological targets, warranting further investigation.
Structure-Activity Relationship (SAR) Derivations for Benzofuran-Based Compounds
The biological activity of benzofuran derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. nih.gov Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new benzofuran-based compounds with enhanced potency and selectivity for various biological targets, including those with anticancer and antimicrobial properties. nih.govnih.gov
Key SAR insights for benzofuran derivatives include:
Substitutions at the C-2 position: The presence of an ester or a heterocyclic ring at the C-2 position has been found to be crucial for the cytotoxic activity of some benzofuran compounds. nih.gov
Substitutions at the C-5 position: Modifications at the C-5 position can significantly influence the biological activity. For example, the introduction of certain groups at this position has been shown to modulate the antimicrobial and anticancer properties of benzofuran derivatives.
Hybrid Structures: The fusion of the benzofuran moiety with other pharmacologically active scaffolds, such as chalcones, triazoles, and imidazoles, has emerged as a promising strategy for the development of potent cytotoxic agents. nih.gov
The following interactive table summarizes the SAR of some benzofuran derivatives, highlighting the effect of different substituents on their anticancer activity.
| Compound | Substituent at C-2 | Substituent at C-5 | Other Substituents | Cancer Cell Line | IC50 (µM) |
| 14c | Oxadiazole conjugate | Bromo | HCT116 | 3.27 | |
| 32a | Methyl group at thiazole (B1198619) scaffold | ||||
| 38 | Piperazine-based | A549 | 25.15 | ||
| 38 | Piperazine-based | K562 | 29.66 |
This table is based on data from a study on the anticancer therapeutic potential of benzofuran scaffolds. rsc.org
Applications in Biochemical Research as Probes or Tools
The benzofuran scaffold serves as a valuable tool in biochemical research, with its derivatives being utilized as probes to investigate biological processes and pathways. The inherent fluorescence of some benzofuran compounds makes them suitable for use as fluorescent probes in cellular imaging and assays.
While specific applications of this compound as a biochemical probe are not widely reported, the general class of benzofuran derivatives has been employed in various research contexts. For example, their ability to inhibit specific enzymes allows them to be used as tools to study the function of these enzymes in cellular processes.
The reactivity of the formyl group in this compound could potentially be exploited for the development of covalent probes. This functional group can react with nucleophilic residues in proteins, allowing for the specific labeling and identification of target proteins. This approach can be valuable for target validation and drug discovery efforts.
The diverse biological activities of benzofuran derivatives, including their antimicrobial and anticancer properties, make them useful as tool compounds in high-throughput screening campaigns to identify new drug leads and to elucidate novel biological pathways. rsc.orgmdpi.com
Applications in Advanced Chemical and Material Science Research
Role as a Versatile Synthetic Intermediate for Complex Molecules
The chemical structure of Ethyl 5-formyl-1-benzofuran-2-carboxylate is endowed with two key functional groups—the formyl group at the C5 position and the ethyl carboxylate group at the C2 position—that serve as reactive handles for constructing more elaborate molecular frameworks. This dual functionality makes it a highly versatile building block in organic synthesis. numberanalytics.com
The aldehyde group is particularly useful for a variety of chemical transformations, including:
Condensation Reactions: It can readily react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C=N bonded systems, which are foundational in the synthesis of many heterocyclic compounds.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the formyl group into a carbon-carbon double bond, enabling the extension of the molecule's carbon skeleton.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further pathways for functional group interconversion.
Simultaneously, the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, esters, or other derivatives through nucleophilic acyl substitution. This orthogonality of reactive sites allows for stepwise and controlled modifications, facilitating the synthesis of complex, multifunctional molecules. For instance, the benzofuran-2-carboxylate scaffold has been utilized as a key intermediate in the synthesis of novel 1,2,3-triazole derivatives through click chemistry, demonstrating its utility in creating diverse molecular libraries. niscair.res.in Various synthetic strategies, including transition metal-catalyzed reactions and multicomponent reactions, have been employed to build upon the benzofuran (B130515) core. numberanalytics.com
Table 1: Key Reactions of this compound as a Synthetic Intermediate
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure | Significance |
| 5-Formyl | Knoevenagel Condensation | Active methylene (B1212753) compounds, base | C=C bond formation at C5 | Carbon chain extension, synthesis of conjugated systems |
| 5-Formyl | Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine at C5 | Introduction of nitrogen-containing functional groups |
| 5-Formyl | Wittig Reaction | Phosphonium ylide | Alkene at C5 | Creation of complex olefinic structures |
| 2-Carboxylate | Saponification | Base (e.g., NaOH), then acid | Carboxylic acid at C2 | Precursor for amides, esters, acid chlorides |
| 2-Carboxylate | Transamidation | Amine, catalyst | Carboxamide at C2 | Synthesis of biologically relevant amide scaffolds mdpi.com |
Contributions to Medicinal Chemistry Scaffold Development
The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and clinically approved drugs that exhibit a wide range of biological activities. niscair.res.inmdpi.com Derivatives of benzofuran have shown potent antimicrobial, antitumor, anti-inflammatory, and antiviral properties. researchgate.netnih.gov
This compound serves as an excellent starting point for the development of novel medicinal chemistry scaffolds. The ability to selectively modify the formyl and carboxylate groups allows chemists to generate large libraries of derivatives for structure-activity relationship (SAR) studies. By altering the substituents on the benzofuran core, researchers can fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
For example, the formyl group can be used as an anchor to introduce various heterocyclic rings or side chains known to interact with specific biological targets. The ester group can be converted to a variety of amides to improve metabolic stability or solubility. This synthetic flexibility is crucial in the iterative process of drug discovery, where small structural changes can lead to significant improvements in therapeutic efficacy. The benzofuran scaffold itself is a key structural unit in drugs like the antiarrhythmic Amiodarone and the antidepressant Vilazodone, highlighting the therapeutic potential of this heterocyclic system. mdpi.com
Utilization in the Design of Fluorescent Probes and Sensors
The development of fluorescent probes for visualizing biological processes is a rapidly growing field. nih.gov An effective fluorescent probe often consists of a fluorophore (the light-emitting part) and a reactive group that can covalently bind to a specific target molecule or cellular component.
This compound possesses features that make it an attractive candidate for designing such probes. The benzofuran ring system is a conjugated aromatic structure, which is a common characteristic of many fluorophores. The extended π-electron system can absorb and emit light, and its photophysical properties can be modulated by attaching different substituents.
The formyl group is particularly valuable in this context as it can act as a reactive handle for bioorthogonal labeling. researchgate.net It can selectively react with specific functional groups found in biomolecules, such as hydrazines or aminooxy groups, to form stable covalent bonds under physiological conditions. This allows the benzofuran fluorophore to be specifically attached to proteins, lipids, or other targets of interest within a living cell, enabling their visualization through fluorescence microscopy. While the direct use of this specific compound is still an emerging area, related benzofuran derivatives have been investigated as fluorescent sensors. researchgate.net
Table 2: Potential Design Strategy for a Fluorescent Probe
| Component of Probe | Role | Corresponding Moiety in Derivative |
| Fluorophore Core | Emits light upon excitation | Benzofuran ring system |
| Reactive Group | Covalently binds to the target | 5-Formyl group (reacts with amines, hydrazines) |
| Linker | Connects fluorophore to reactive group | N/A (direct connection) |
| Modulating Group | Fine-tunes photophysical properties | 2-Carboxylate group (can be modified) |
Integration as a Building Block in Advanced Materials (e.g., polymers, coatings, laser dyes)
The unique chemical properties of this compound also make it a candidate for integration into advanced materials. The bifunctional nature of the molecule allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers.
The aldehyde functionality can participate in condensation polymerization reactions with monomers containing active hydrogen atoms, such as phenols, ureas, or melamines, to form thermosetting resins. These resins often exhibit high thermal stability and mechanical strength, making them suitable for applications in coatings and composites. While the direct application of this specific molecule is not widely documented, the use of benzofuran derivatives in materials science is an active area of research, with applications being explored in energy storage and catalysis. numberanalytics.com Furthermore, a related compound, Ethyl 5-aminobenzofuran-2-carboxylate, is noted for its use in formulating advanced materials like polymers and coatings, where its chemical properties enhance durability and performance. chemimpex.com
The conjugated aromatic system of the benzofuran core suggests potential applications in optoelectronic materials. Molecules with extended π-systems are often used as organic dyes and pigments. By modifying the structure of this compound to extend its conjugation, it may be possible to develop novel dyes with specific absorption and emission properties suitable for applications such as laser dyes or organic light-emitting diodes (OLEDs).
Future Research Directions and Unexplored Avenues for Ethyl 5 Formyl 1 Benzofuran 2 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives has traditionally relied on methods that are often resource-intensive and can generate significant chemical waste. Future research should prioritize the development of novel and sustainable synthetic methodologies for Ethyl 5-formyl-1-benzofuran-2-carboxylate. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, will be central to these efforts. acs.org
Key areas for exploration include:
Catalytic Strategies: Transition metal-catalyzed reactions, including those utilizing palladium, copper, and rhodium, have shown promise in the synthesis of complex benzofuran structures. acs.orgnumberanalytics.com Future work could focus on developing more efficient and recyclable catalysts for the specific synthesis of this compound.
One-Pot Syntheses: Multicomponent reactions that allow for the construction of the benzofuran core in a single step are highly desirable. numberanalytics.comnumberanalytics.com Designing a one-pot synthesis for this compound would significantly improve efficiency and reduce waste.
C-H Activation: Direct functionalization of the benzofuran ring through C-H activation reactions represents an atom-economical approach to creating derivatives. numberanalytics.com Exploring these methods for the 5-formyl and other positions on the benzofuran nucleus could lead to novel analogues.
| Synthetic Strategy | Potential Advantages |
| Transition Metal Catalysis | High efficiency, selectivity, and applicability to complex structures. acs.orgnumberanalytics.com |
| Multicomponent Reactions | Increased efficiency, reduced waste, and rapid assembly of molecular diversity. numberanalytics.comnumberanalytics.com |
| C-H Activation Reactions | Atom economy and direct functionalization of the benzofuran core. numberanalytics.com |
Discovery of Undiscovered Biological Activities through High-Throughput Screening
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.orgrsc.org High-throughput screening (HTS) of this compound and its derivatives against a diverse array of biological targets could uncover previously unknown therapeutic applications.
Future screening efforts should target:
Anticancer Activity: Given that many benzofuran derivatives show potent cytotoxic effects against various cancer cell lines, screening for anticancer activity is a high priority. nih.govmdpi.com
Antimicrobial Properties: The increasing threat of antibiotic resistance necessitates the search for new antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi could reveal potent antimicrobial activity. nih.govniscair.res.in
Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. HTS against key enzyme targets, such as kinases and proteases, could identify novel inhibitory activities. researchgate.net
Integration of Advanced Computational Chemistry for Predictive Design
Advanced computational chemistry techniques can play a pivotal role in accelerating the discovery and optimization of novel benzofuran-based compounds. In silico methods can be used to predict the biological activity, pharmacokinetic properties, and potential toxicity of new derivatives before they are synthesized, saving significant time and resources. researchgate.net
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the structural features of benzofuran derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: This technique can be used to predict the binding modes of this compound derivatives with their biological targets, providing insights into the molecular basis of their activity. researchgate.net
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles. researchgate.net
Exploration of Multidisciplinary Research Applications in Emerging Fields
The unique chemical and physical properties of the benzofuran scaffold suggest that this compound and its derivatives may have applications beyond medicine. Multidisciplinary research collaborations could unlock their potential in emerging fields.
Potential areas for exploration include:
Materials Science: Benzofuran-based compounds are being investigated for their potential use in energy storage applications, such as batteries and supercapacitors. numberanalytics.com The electronic properties of this compound could be tuned for these applications.
Catalysis: Benzofuran derivatives are also being explored as catalysts for various chemical reactions. numberanalytics.com The functional groups on this compound could be modified to create novel catalytic materials.
Organic Electronics: The fused aromatic ring system of benzofuran suggests potential applications in organic electronics, such as in the development of organic field-effect transistors (OFETs). acs.org
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-formyl-1-benzofuran-2-carboxylate, and how are key intermediates characterized?
Methodological Answer:
- Synthetic Pathways :
- Begin with esterification of 5-hydroxybenzofuran-2-carboxylic acid using ethyl chloride in the presence of a base (e.g., pyridine) to form the ethyl ester .
- Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) at the 5-position, followed by hydrolysis and purification via column chromatography .
- Key Parameters :
- Solvents : Dichloromethane or toluene for acetylation/formylation steps .
- Catalysts : Pyridine for acetylation; DMF as a formylation agent .
- Characterization :
- Monitor reactions using thin-layer chromatography (TLC) and confirm product purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How do functional groups (ester, formyl) influence the compound’s reactivity in further derivatization?
Methodological Answer:
- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, enabling carboxylate formation for metal coordination or coupling reactions .
- Formyl Group : Participates in nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation) to introduce heterocycles or bioactive moieties .
- Experimental Design :
- Optimize reaction conditions (e.g., temperature, solvent polarity) to prevent formyl group oxidation. Use inert atmospheres (N₂/Ar) for sensitive reactions .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural elucidation?
Methodological Answer:
- Software Tools : Refine X-ray diffraction data using SHELXL (for small molecules) to address twinning, disorder, or missing electron density .
- Validation Steps :
Q. What strategies validate contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Data Triangulation :
- Compare IC₅₀ values across multiple assays (e.g., antimicrobial vs. anti-inflammatory) to identify assay-specific interference .
- Use computational docking (AutoDock, Schrödinger) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or cytochrome P450 .
- Experimental Replication :
- Repeat assays with purified batches to rule out impurities.
- Validate cytochrome P450 inhibition via fluorometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
